molecular formula C8H6FO2- B14791519 5-Fluoro-2-methylbenzoate

5-Fluoro-2-methylbenzoate

Cat. No.: B14791519
M. Wt: 153.13 g/mol
InChI Key: JVBLXLBINTYFPR-UHFFFAOYSA-M
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Description

5-Fluoro-2-methylbenzoate is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzoate can be achieved through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by esterification with methanol . This method yields 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester as an intermediate, which can be further processed to obtain the desired compound.

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The nitration and esterification method is commonly used due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-fluoro-2-methylbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-fluoro-2-methylbenzamide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: 5-Fluoro-2-methylbenzoic acid.

    Reduction: 5-Fluoro-2-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes and receptors. For example, benzamide derivatives synthesized from this compound can inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: A closely related compound with similar chemical properties.

    5-Fluoro-3-methylbenzoate: Another fluorinated benzoate derivative with a different substitution pattern.

    2-Fluoro-5-methylbenzoate: A positional isomer with the fluorine and methyl groups swapped.

Uniqueness

5-Fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methyl group on the benzene ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6FO2-

Molecular Weight

153.13 g/mol

IUPAC Name

5-fluoro-2-methylbenzoate

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1

InChI Key

JVBLXLBINTYFPR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)[O-]

Origin of Product

United States

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